molecular formula C8H7FO B115426 3-Fluoro-2-methylbenzaldehyde CAS No. 147624-13-3

3-Fluoro-2-methylbenzaldehyde

Cat. No.: B115426
CAS No.: 147624-13-3
M. Wt: 138.14 g/mol
InChI Key: HSUCYMJBFHBMTB-UHFFFAOYSA-N
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Description

3-Fluoro-2-methylbenzaldehyde is an organic compound with the molecular formula C8H7FO. It is a fluorinated derivative of benzaldehyde, characterized by the presence of a fluorine atom at the third position and a methyl group at the second position on the benzene ring. This compound is used as an aryl fluorinated building block in various chemical syntheses .

Mechanism of Action

Target of Action

3-Fluoro-2-methylbenzaldehyde is a fluorinated building block

Mode of Action

Benzaldehyde derivatives are often involved in electrophilic aromatic substitution reactions . The fluoro and methyl groups on the benzene ring can influence the reactivity of the compound, potentially altering its interaction with biological targets.

Pharmacokinetics

Its physical properties such as boiling point (92-93 °c/20 mmhg) and density (116 g/mL at 25 °C) suggest that it could be absorbed and distributed in the body

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, it should be stored at 2-8°C to maintain its stability . Also, exposure to air should be avoided

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Fluoro-2-methylbenzaldehyde can be synthesized through several methods. One common method involves the fluorination of 2-methylbenzaldehyde using a fluorinating agent such as Selectfluor. The reaction typically occurs under mild conditions, with the fluorinating agent added to a solution of 2-methylbenzaldehyde in an appropriate solvent, such as acetonitrile, at room temperature .

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods. One such method includes the direct fluorination of 2-methylbenzaldehyde using elemental fluorine or other fluorinating agents in a continuous flow reactor. This approach allows for better control over reaction conditions and higher yields .

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-2-methylbenzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Fluoro-2-methylbenzaldehyde has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: It serves as a precursor in the synthesis of biologically active compounds, such as enzyme inhibitors and receptor ligands.

    Medicine: It is involved in the development of potential therapeutic agents, including antitumor and antimicrobial compounds.

    Industry: It is used in the production of specialty chemicals and materials, such as polymers and resins

Comparison with Similar Compounds

Similar Compounds

  • 2-Fluorobenzaldehyde
  • 4-Fluorobenzaldehyde
  • 2-Methylbenzaldehyde
  • 3-Fluorobenzaldehyde

Comparison

3-Fluoro-2-methylbenzaldehyde is unique due to the presence of both a fluorine atom and a methyl group on the benzene ring. This combination of substituents can influence the compound’s reactivity and selectivity in chemical reactions. Compared to other fluorobenzaldehydes, the methyl group in this compound can provide additional steric and electronic effects, making it a valuable intermediate in the synthesis of complex molecules .

Properties

IUPAC Name

3-fluoro-2-methylbenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7FO/c1-6-7(5-10)3-2-4-8(6)9/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSUCYMJBFHBMTB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1F)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10381337
Record name 3-Fluoro-2-methylbenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10381337
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

147624-13-3
Record name 3-Fluoro-2-methylbenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10381337
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Fluoro-2-methylbenzaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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